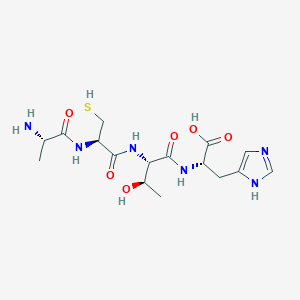![molecular formula C22H25BN2O3 B14203311 Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid CAS No. 872495-53-9](/img/structure/B14203311.png)
Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid is a boron-containing compound characterized by the presence of two oxazoline rings attached to a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid typically involves the reaction of 3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the oxazoline rings to other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound can be used in the production of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid involves its interaction with various molecular targets. The oxazoline rings and boron atom can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound can form stable complexes with other molecules, enhancing its utility in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the oxazoline rings, making it less versatile in certain reactions.
3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenylboronic acid: Similar structure but lacks the bis-phenyl configuration, affecting its reactivity and applications.
Uniqueness
Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid is unique due to the presence of two oxazoline rings, which enhance its reactivity and allow for the formation of more complex structures. This makes it particularly valuable in advanced organic synthesis and materials science .
Propiedades
Número CAS |
872495-53-9 |
|---|---|
Fórmula molecular |
C22H25BN2O3 |
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
bis[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]borinic acid |
InChI |
InChI=1S/C22H25BN2O3/c1-21(2)13-27-19(24-21)15-7-5-9-17(11-15)23(26)18-10-6-8-16(12-18)20-25-22(3,4)14-28-20/h5-12,26H,13-14H2,1-4H3 |
Clave InChI |
MMMPBUSVEYXTQL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C2=NC(CO2)(C)C)(C3=CC(=CC=C3)C4=NC(CO4)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-methylbenzamide](/img/structure/B14203231.png)

![N-[(E)-hydrazinylidenemethyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B14203244.png)
![1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]ethan-1-one](/img/structure/B14203253.png)
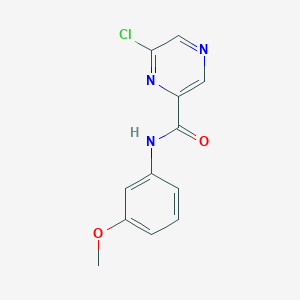


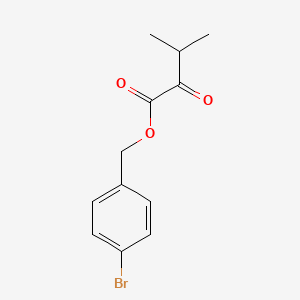
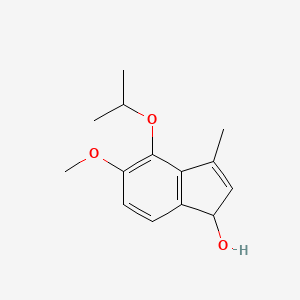
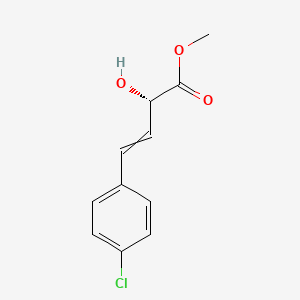
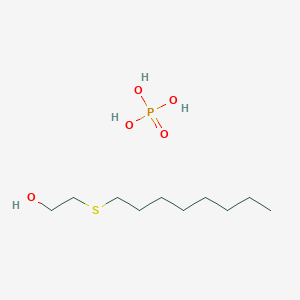
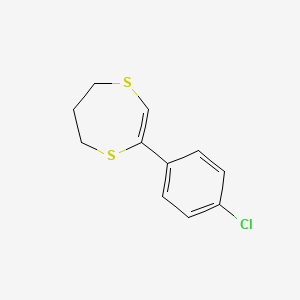
![2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14203323.png)
